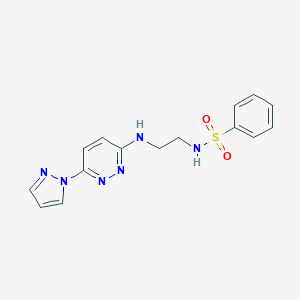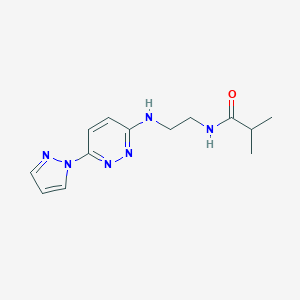![molecular formula C25H24ClN3O2 B504574 4-chloro-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B504574.png)
4-chloro-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide is a complex organic compound with a molecular formula of C27H26ClN3O2. This compound is notable for its structural complexity, which includes a piperazine ring, a benzamide group, and a 4-methylbenzoyl moiety. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Benzamide Group: The benzamide group is introduced through a Friedel-Crafts acylation reaction, followed by a conversion from the acyl group to an alkane.
Attachment of the 4-Methylbenzoyl Moiety: The final step involves the coupling of the piperazine derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-chloro-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides
科学的研究の応用
4-chloro-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-chloro-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating their activity and influencing neurological pathways. This binding can lead to changes in neurotransmitter release and receptor sensitivity, which may have therapeutic implications.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- 4-Methyl-N-[4-(4-{4-[(4-methylbenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
Uniqueness
4-chloro-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide is unique due to its specific structural features, such as the presence of both a piperazine ring and a benzamide group. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C25H24ClN3O2 |
|---|---|
分子量 |
433.9g/mol |
IUPAC名 |
4-chloro-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H24ClN3O2/c1-18-2-4-20(5-3-18)25(31)29-16-14-28(15-17-29)23-12-10-22(11-13-23)27-24(30)19-6-8-21(26)9-7-19/h2-13H,14-17H2,1H3,(H,27,30) |
InChIキー |
WNPVKDXXVPKJBV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-butoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504493.png)
![3,4-dimethoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504494.png)
![4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504496.png)
![2,5-dichloro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504498.png)
![2,5-diethoxy-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504501.png)
![4-ethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504502.png)
![4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504503.png)

![2-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504506.png)
![3-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504507.png)
![2-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B504508.png)
![N-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B504510.png)

